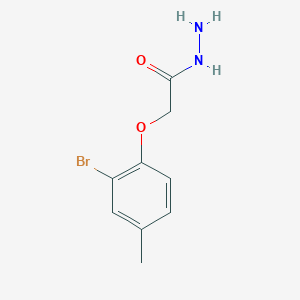

2-(2-Bromo-4-methylphenoxy)acetohydrazide

Description

2-(2-Bromo-4-methylphenoxy)acetohydrazide is a hydrazide derivative featuring a phenoxy ring substituted with bromine at position 2 and a methyl group at position 3. The acetohydrazide moiety (–NH–NH–CO–) confers reactivity for forming Schiff bases or coordinating with metal ions, making it a versatile scaffold in medicinal and materials chemistry.

Properties

CAS No. |

6079-89-6 |

|---|---|

Molecular Formula |

C20H42N2O |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

N',N'-dimethyloctadecanehydrazide |

InChI |

InChI=1S/C20H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)21-22(2)3/h4-19H2,1-3H3,(H,21,23) |

InChI Key |

DFSWIGZHDPHBRQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN)Br |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NN(C)C |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include ethanol and water , and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Bromo-4-methylphenoxy)acetohydrazide can undergo oxidation reactions to form corresponding .

Reduction: It can be reduced to form or other reduced derivatives.

Common Reagents and Conditions:

Oxidizing agents: such as or .

Reducing agents: such as or .

Nucleophiles: such as amines , thiols , or alkoxides .

Major Products Formed:

Oxides: from oxidation reactions.

Amines: from reduction reactions.

Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-(2-Bromo-4-methylphenoxy)acetohydrazide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of brominated phenoxy derivatives on biological systems. It is also used in the synthesis of bioactive molecules .

Medicine: antimicrobial and anticancer agents . Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts the normal functioning of pathogens and cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 2-(4-Bromophenoxy)acetohydrazide (): The bromine at position 4 (vs. 2 in the target compound) reduces steric hindrance, facilitating coordination with Ni(II) to form stable complexes. The target compound’s 2-bromo substituent may hinder metal binding but enhance hydrophobic interactions in biological systems .

- Chlorine’s electron-withdrawing effect contrasts with the methyl group’s electron-donating nature, influencing electronic distribution and biological activity .

Physicochemical Properties

- Solubility: The target compound’s methyl group likely increases hydrophobicity compared to 2-(4-bromophenoxy)acetohydrazide, which forms polar metal complexes. notes that analogs with halogens (e.g., Cl, Br) show slight solubility in DMSO and methanol, critical for pharmacological formulation .

- Thermal Stability : While direct data are lacking, acetohydrazides with bulky substituents (e.g., coumarin in ) exhibit higher decomposition temperatures due to extended conjugation. The target compound’s bromine and methyl groups may similarly enhance thermal resilience .

Comparative Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility | Thermal Stability (Td/°C) |

|---|---|---|

| 2-(2-Bromo-4-methylphenoxy)acetohydrazide* | Low (predicted in DMSO) | >200 (estimated) |

| 2-(4-Bromophenoxy)acetohydrazide | Moderate (methanol) | 180–200 |

| Coumarin-based acetohydrazide | Low (ethanol) | 220–240 |

Key Research Findings

- Coordination Chemistry : Bromine’s position significantly impacts metal-binding efficacy. The 2-bromo substituent in the target compound may reduce coordination flexibility compared to 4-bromo analogs .

- Bioactivity Trends : Bromine and methyl groups synergistically enhance lipophilicity, favoring blood-brain barrier penetration (e.g., antidepressant activity in ) .

- Synthetic Flexibility : The acetohydrazide core allows derivatization with aldehydes (), enabling tailored biological or material properties .

Biological Activity

2-(2-Bromo-4-methylphenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom, a phenoxy group, and a hydrazide functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific targets in biological systems. The hydrazide moiety enhances its interaction with enzymes and receptors, potentially modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It could bind to specific receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- Studies have shown that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

-

Antimicrobial Activity:

- Preliminary investigations suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

-

Anti-inflammatory Effects:

- The compound has demonstrated the ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in TNF-α and PGE-2 levels |

Case Study: Anticancer Activity

In a study published by PMC, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, with mechanisms involving the activation of apoptotic pathways being elucidated through caspase assays and flow cytometry analyses .

Case Study: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting it could be developed into an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.